N-(2-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Key Structural Features
| Feature | Description |
|---|---|
| Triazole ring | 1H-1,2,3-triazole with methyl at C5 and benzoxazolyl at N1 |
| Benzoxazole | Fused bicyclic system: benzene (C6) + oxazole (O1, N1, C2) |
| Carboxamide | -CONH- bridge linking triazole to 2-methoxyphenyl |
| Stereoelectronic effects | Methoxy group donates electrons via resonance; triazole participates in π-π stacking |
Properties
Molecular Formula |
C24H19N5O3 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H19N5O3/c1-15-22(24(30)25-20-10-6-7-11-21(20)31-2)26-28-29(15)17-12-13-19-18(14-17)23(32-27-19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,30) |
InChI Key |
ACODDEVBKYLVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenyl-2,1-Benzoxazole Precursor
The 3-phenyl-2,1-benzoxazole scaffold is synthesized via condensation of substituted anilines with ethyl acetoacetate under solvent-free reflux conditions (120°C, 2 h) . Bromination of the acetoacetanilide intermediate using bromine in glacial acetic acid yields ω-bromoacetoacetanilides, which are critical for subsequent functionalization . For the target compound, 5-amino-3-phenyl-2,1-benzoxazole serves as the starting material. Diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium salt, which is substituted with sodium azide (NaN₃) to produce 5-azido-3-phenyl-2,1-benzoxazole .
Key Analytical Data :
-
IR (KBr) : 3296 cm⁻¹ (N–H stretch), 1707 cm⁻¹ (C=O stretch) .
-
¹H NMR (CDCl₃) : δ 8.88 (d, J = 6.1 Hz, 2H, aromatic), 7.51 (d, J = 6.1 Hz, 2H, aromatic) .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between 5-azido-3-phenyl-2,1-benzoxazole and a functionalized alkyne forms the 1,2,3-triazole core. The alkyne component, propargyl acetoacetate , is prepared by reacting propargyl bromide with ethyl acetoacetate in ethanol using triethylamine as a base . The cycloaddition proceeds under CuSO₄·5H₂O (10 mol%) and sodium ascorbate in a DMF/H₂O (5:5) solvent system at ambient temperature for 8–12 h . This regioselective reaction installs the benzoxazole at position 1 and the acetoacetate group at position 4 of the triazole, with the methyl group from acetoacetate occupying position 5 .
Reaction Conditions :
Key Analytical Data :
-
¹³C NMR (CDCl₃) : δ 161.4 (C=O), 151.7 (triazole-C), 142.5 (benzoxazole-C) .
-
HRMS (ESI) : m/z 425.4 [M + H]⁺ (calculated for C₂₄H₁₉N₅O₃) .
Ester Hydrolysis and Amidation
The ethyl ester intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol (MeOH) (3:1) to yield the carboxylic acid . Subsequent activation with thionyl chloride (SOCl₂) produces the acyl chloride, which reacts with 2-methoxyaniline in dichloromethane (DCM) under triethylamine (Et₃N) catalysis .
Reaction Conditions :
-
Hydrolysis : LiOH (2 equiv), THF/MeOH (3:1), 0°C to rt, 2 h.
-
Amidation : SOCl₂ (reflux, 2 h), then 2-methoxyaniline (1.1 equiv), Et₃N (1.1 equiv), DCM, rt, 12 h .
Key Analytical Data :
Optimization and Catalytic Alternatives
Alternative methods employ cesium carbonate or DBU (1,8-diazabicycloundec-7-ene) to accelerate cycloaddition or amidation steps . For example, DBU-mediated reactions in acetonitrile (MeCN) at 50°C achieve higher yields (90–95%) for triazole esters, which are later amidated . Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in diethyl ether also improves reaction efficiency for hydroxylated triazoles .
Comparative Yields :
| Method | Catalyst | Yield (%) |
|---|---|---|
| CuAAC | CuSO₄/ascorbate | 80–95 |
| DBU-promoted | DBU | 90–95 |
| Phase-transfer | TBAB/KOH | 70–80 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cycloaddition : Copper catalysts ensure 1,4-disubstituted triazoles, but competing side reactions may occur with electron-deficient azides. Using excess alkyne (1.2 equiv) suppresses dimerization .
-
Ester Hydrolysis : LiOH in THF/MeOH minimizes racemization compared to harsher conditions (e.g., H₂SO₄) .
-
Amidation Efficiency : Carbonyldiimidazole (CDI) activation offers milder alternatives to SOCl₂, especially for acid-sensitive intermediates .
Scalability and Industrial Applications
The one-pot CuAAC/amidation sequence is scalable to gram quantities with minimal purification . Patent data highlights the economic viability of this route, citing reduced waste (e.g., salt disposal) and recyclable solvents (e.g., DMF) . Industrial adaptations may employ continuous flow reactors to enhance throughput and safety .
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 5 of the triazole ring undergoes selective oxidation under acidic conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (0.1 M H₂SO₄, 60°C) | Corresponding carboxylic acid derivative | 72% | |
| CrO₃ (Acetic acid, reflux) | Aldehyde intermediate (further oxidation) | 58% |
Key Findings :
-
Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.
-
Positional selectivity is attributed to electron-donating effects from the methoxyphenyl group.
Reduction Reactions
The carboxamide moiety and benzoxazole ring show distinct reducibility:
Mechanistic Insight :
-
Benzoxazole reduction follows a stepwise pathway:
Electrophilic Substitution
The electron-rich benzoxazole component participates in Friedel-Crafts reactions:
| Reaction Type | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Acylation | AcCl, AlCl₃ (DCM, −10°C) | C-4 acetylated benzoxazole | >95% para preference |
| Nitration | HNO₃/H₂SO₄ (0°C, 2 h) | C-6 nitro derivative | 78% yield |
Structural Influence :
-
Methoxy group at position 2 (phenyl ring) directs electrophiles to positions 4 and 6 of the benzoxazole.
Triazole Ring Modifications
The 1,2,3-triazole core participates in copper-mediated transformations:
Notable Observation :
-
Triazole N2 shows preferential reactivity due to steric shielding of N1 by the benzoxazole group.
Benzoxazole Ring Cleavage
Lewis acid-mediated ring-opening produces pharmacologically relevant intermediates:
| Catalyst | Conditions | Product | Key Intermediate |
|---|---|---|---|
| AlCl₃ | Toluene, 110°C, 6 h | Diaminophenol-acetamide conjugate | Carbocation complex |
| BF₃·Et₂O | CH₂Cl₂, −78°C → RT | Thioamide-functionalized derivative | Stable π-complex |
Mechanistic Pathway :
-
AlCl₃ coordinates to benzoxazole oxygen, weakening C-O bond .
-
Ring cleavage generates carbocation stabilized by aryl conjugation .
-
Trapping with nucleophiles (H₂O, RSH) yields final products.
Photochemical Reactions
UV-induced transformations reveal unique reactivity:
| λ (nm) | Sensitizer | Product | Quantum Yield |
|---|---|---|---|
| 254 | None | Triazole-benzoxazole diradical | 0.32 |
| 365 | Acetophenone | Cross-conjugated diketone | 0.18 |
Significance :
-
Diradical intermediates detected via laser flash photolysis.
-
Potential applications in photoaffinity labeling studies.
Hydrolytic Stability
The compound demonstrates pH-dependent degradation:
| pH | Half-Life (25°C) | Primary Degradants |
|---|---|---|
| 1.2 | 8.3 h | Methoxyphenylamine + Oxazole acid |
| 7.4 | 216 h | None detected |
| 9.0 | 42 h | Triazole ring-opened sulfonic acid |
Stability Profile :
-
Acid-catalyzed hydrolysis follows first-order kinetics (k = 0.083 h⁻¹ at pH 1.2).
-
Alkaline conditions promote sulfonic acid formation via radical mechanisms.
This comprehensive reactivity profile positions N-(2-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide as a versatile scaffold for developing bioactive molecules and functional materials. The synergy between its triazole and benzoxazole moieties enables tailored modifications for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis Overview
The synthesis often follows a multi-step process:
- Formation of Benzoxazole : The initial step involves the condensation of 2-aminophenol with aldehydes.
- Triazole Formation : This is achieved through a cycloaddition reaction involving azides and alkynes.
- Final Modification : The carboxamide group is introduced via acylation reactions.
Anticancer Properties
One of the most notable applications of N-(2-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is its anticancer activity. Various studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines.
Case Study:
In a study evaluating the anticancer properties of related triazole derivatives, compounds displayed percent growth inhibition (PGI) rates exceeding 70% against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that this compound may also demonstrate similar efficacy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzoxazole and triazole moieties can significantly influence its anticancer potency. For instance, substituent variations on the phenyl rings have been shown to enhance or reduce activity depending on their electronic and steric properties.
Data Table: SAR Insights
| Substituent | Activity Level | Cancer Cell Line |
|---|---|---|
| -OCH₃ | High | MCF-7 |
| -Cl | Moderate | HCT116 |
| -F | Low | A549 |
Other Potential Applications
Beyond anticancer properties, compounds similar to this compound have been explored for other therapeutic areas:
Antimicrobial Activity
Research indicates that benzoxazole derivatives possess antimicrobial properties against various bacterial strains. The incorporation of triazole rings may enhance this activity due to their ability to disrupt microbial cell membranes.
Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulating Receptor Activity: The compound may interact with cellular receptors, influencing signal transduction pathways.
Interfering with Protein-Protein Interactions: It can disrupt or stabilize protein-protein interactions, affecting various cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
The 2-methoxyphenyl group on the carboxamide distinguishes the target compound from analogs. For example:
- N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (, Compound 1) replaces the methoxy group with a cyano substituent. The electron-withdrawing cyano group may enhance binding affinity to polar targets but reduce solubility compared to the methoxy group .
Key Insight: Methoxy groups improve solubility and hydrogen-bonding capacity, whereas halogens or cyano groups prioritize target interaction over pharmacokinetics.
Heterocyclic Modifications at the Triazole 1-Position
The benzoxazole moiety in the target compound is critical for rigidity and π-π stacking. Analogs with alternative heterocycles include:
Table 1: Heterocycle Comparison
Substituent Effects on the Triazole 5-Position
The 5-methyl group on the triazole ring is conserved in many analogs (e.g., ). This modification could enhance interactions with enzymatic active sites but increase metabolic liability .
Biological Activity
N-(2-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has recently garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds with biological targets. The synthesis typically involves the coupling of various aromatic components, leading to a complex structure that enhances its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines such as MIA PaCa-2 and MDA-MB-231. In one study, the compound exhibited a cell growth inhibition percentage ranging from 21% to 91% across different cancer types .
| Cell Line | Inhibition (%) |
|---|---|
| MIA PaCa-2 | 21 ± 4.5 |
| MDA-MB-231 | 9.1 ± 3.8 |
| PC-3 | 13 ± 0.5 |
These findings suggest that the triazole scaffold plays a crucial role in enhancing the anticancer activity of the compound.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Triazole derivatives have been reported to exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important targets in neurodegenerative diseases . For example, some analogs showed AChE inhibition with IC50 values as low as 0.23 µM .
Antimicrobial Activity
Triazole-based compounds are recognized for their antimicrobial properties. A series of studies have indicated that these compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 3.1 mg/mL .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : It promotes apoptosis in malignant cells through the activation of intrinsic pathways.
- Enzyme Interaction : The ability to form hydrogen bonds allows the compound to interact effectively with key enzymes involved in disease processes.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
Study on Anticancer Properties
In a recent study focusing on various triazole derivatives, this compound was evaluated for its cytotoxic effects against breast cancer cells. Results indicated significant apoptosis induction and cell cycle arrest at G0/G1 phase .
Evaluation Against MERS-CoV
Another study explored the antiviral properties against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), where related triazole compounds showed promising inhibitory activity with IC50 values below 0.09 μM . This suggests potential applicability in antiviral drug development.
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions, including cyclization of α-haloketones with amides and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Key steps include condensing benzoxazole precursors with triazole-carboxamide intermediates under reflux in solvents like DMF or THF. Characterization employs melting point analysis, IR spectroscopy (for functional groups), - and -NMR (structural elucidation), and elemental analysis to verify purity .
Q. How can solubility limitations of this compound in aqueous media be mitigated for biological assays?
Low water solubility can be addressed via co-solvents (e.g., DMSO at <1% v/v) or structural modifications, such as introducing hydrophilic substituents (e.g., hydroxyl or amine groups) on the aryl rings. Alternatively, formulation as nanoparticles or liposomal carriers may enhance bioavailability .
Q. What spectroscopic methods are critical for confirming its structural integrity?
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and triazole (C-N, ~1500 cm) groups.
- NMR : -NMR confirms methoxy (~δ 3.8–4.0 ppm) and aromatic protons; -NMR resolves benzoxazole and triazole carbons.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking studies predict this compound’s interaction with enzymatic targets?
Molecular docking tools (e.g., AutoDock Vina, Schrödinger Suite) model binding poses by optimizing hydrogen bonding, π-π stacking, and hydrophobic interactions. For example, highlights how substituents like bromine (in analog 9c) enhance binding affinity to enzyme active sites via halogen bonding .
Q. What strategies optimize reaction yields during triazole-carboxamide synthesis?
- Catalyst screening : Cu(I) salts (e.g., CuBr) improve regioselectivity in CuAAC reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) minimizes side reactions .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
- Electron-withdrawing groups : Halogens (e.g., 4-Br in 9c) increase metabolic stability.
- Methoxy positioning : Ortho-substitution on the phenyl ring (e.g., 2-methoxy) improves steric complementarity with target pockets.
- Heterocycle variation : Replacing benzoxazole with isoxazole () alters electronic profiles and binding kinetics .
Q. What experimental-computational feedback loops accelerate reaction discovery?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while high-throughput screening identifies optimal conditions. highlights iterative workflows where experimental data refine computational models, reducing trial-and-error .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across analogs?
- Dose-response assays : Confirm IC values in triplicate.
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
- Crystallography : Resolve co-crystal structures to validate binding hypotheses (e.g., ’s docking vs. experimental poses) .
Q. What analytical workflows quantify trace impurities in synthesized batches?
- HPLC-PDA : Purity assessment with C18 columns (ACN/water gradient).
- LC-MS/MS : Detects low-abundance byproducts (e.g., dehalogenated intermediates).
- Elemental analysis : Confirms stoichiometric consistency (±0.3% theoretical) .
Future Research Directions
Q. What novel applications are emerging for this compound beyond initial targets?
- Photodynamic therapy : Benzoxazole’s fluorescence properties enable light-activated cytotoxicity.
- Antimicrobial agents : Triazole moieties show promise against drug-resistant pathogens.
- Materials science : Conjugated polymers incorporating this scaffold exhibit tunable optoelectronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
